molecular formula C13H12FNO2S B1407748 Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate CAS No. 1263215-44-6

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

Cat. No. B1407748
CAS RN: 1263215-44-6
M. Wt: 265.31 g/mol
InChI Key: SDTZJSDTBOTTET-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate, also known as EFTC, is an organic compound belonging to the thiophene family of heterocyclic compounds. EFTC is an important class of compounds used in a variety of scientific disciplines, including organic synthesis, medicinal chemistry, and biochemistry. EFTC is used for a variety of applications, ranging from drug discovery and development to laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties. The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Organic Electronics: Organic Semiconductors

The thiophene ring is a key component in the development of organic semiconductors. Its incorporation into compounds like Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are utilized as corrosion inhibitors. The specific molecular structure of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could be tailored to protect metals and alloys from corrosive processes .

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory effects. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate may be developed into nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to existing medications .

Anesthetics: Dental Anesthesia

Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications in dental anesthesia. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could potentially be synthesized into new anesthetic agents .

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents. Research into Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could lead to treatments for bacterial, fungal, or viral infections .

Anti-atherosclerotic Agents

Thiophene compounds have shown anti-atherosclerotic activity, which could be beneficial in treating cardiovascular diseases. Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate might be explored for its potential in preventing or reducing atherosclerosis .

Kinase Inhibition: Cancer Treatment

Kinases are enzymes that play a significant role in the progression of cancer. Thiophene derivatives have been investigated for their ability to inhibit kinases, and Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate could be a valuable addition to this research, potentially leading to new cancer therapies .

properties

IUPAC Name

ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTZJSDTBOTTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

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